

An In-depth Technical Guide to 2-Amino-6-methylpyridine

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Compound of Interest

Compound Name: 2-Amino-6-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Amino-6-methylpyridine**, a key intermediate in the pharmaceutical industry.

Core Molecular Data

2-Amino-6-methylpyridine, also known as 6-methylpyridin-2-amine, is a pivotal building block in the synthesis of various pharmaceutical compounds.^{[1][2][3]} Its fundamental molecular characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ N ₂	[1][2][3][4]
Molecular Weight	108.14 g/mol	[1][2][3][4]
CAS Number	1824-81-3	[2]
Appearance	White to light yellow solid	
Crystalline Low Melting Solid	[3]	
Melting Point	40-44 °C	[3]
Boiling Point	208-209 °C	[4]
Synonyms	6-Amino-2-picoline, 2-Amino-6-picoline	[2][4]

Experimental Protocols: Synthesis of 2-Amino-6-methylpyridine

The synthesis of **2-Amino-6-methylpyridine** can be achieved through various methods. One common and effective route involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide, which is synthesized from 2-cyano-6-methylpyridine.

Synthesis of 6-methyl-2-pyridinecarboxamide

- **Reaction Setup:** In a suitable reaction vessel, add 47.2g (0.4 mol) of 2-cyano-6-methylpyridine to a solvent mixture of 320 mL of 5% (w/w) aqueous sodium hydroxide and 320 mL of acetone.
- **Reagent Addition:** While stirring, add 123.5 mL of 10% (w/w) hydrogen peroxide dropwise over a period of 15 minutes.
- **Reaction Conditions:** Increase the temperature to 50°C and continue to stir for 3.5 hours.
- **Work-up:** After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50°C.

- Isolation: Cool the remaining aqueous solution to induce crystallization. The resulting white solid is collected by filtration and dried to yield 6-methyl-2-pyridinecarboxamide.

Hofmann Degradation to **2-Amino-6-methylpyridine**

- Preparation of Sodium Hypobromite: In a separate vessel, cool 320 mL of a 12% (w/w) aqueous NaOH solution to 0-5°C using an ice-salt bath. Slowly add 21 mL of liquid bromine dropwise and maintain the temperature for 30 minutes to prepare the sodium hypobromite solution.
- Reaction Setup: Dissolve the 6-methyl-2-pyridinecarboxamide obtained in the previous step in 250 mL of a 12% (w/w) aqueous NaOH solution.
- Reagent Addition: Add the freshly prepared sodium hypobromite solution dropwise to the amide solution at 0°C.
- Reaction Conditions: After the addition is complete, the reaction mixture is heated to 60°C for 30 minutes.
- Extraction: Cool the reaction mixture and extract the product with ethyl acetate (3 x 270 mL).
- Purification: Wash the combined organic phases with water (2 x 50 mL), dry over a suitable drying agent, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield **2-Amino-6-methylpyridine** as a white solid.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of **2-Amino-6-methylpyridine** from 2-cyano-6-methylpyridine.

Caption: Synthesis of **2-Amino-6-methylpyridine**.

Applications in Drug Development

2-Amino-6-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the production of nalidixic acid, an antibiotic.^[3] Furthermore, it is utilized as a reagent in the discovery of selective inhibitors for phosphatidylinositol 3-kinase (PI3K α), a key target in cancer therapy.^[5] The development of

novel imidazo[1,2-a]pyridine derivatives from 2-aminopyridine analogues has led to the identification of potent PI3K α inhibitors with significant antitumor activity.

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